5-chloro-1H-indole-2-carboxamide - 21109-01-3

5-chloro-1H-indole-2-carboxamide

Catalog Number: EVT-411475
CAS Number: 21109-01-3
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Key Steps:

  • Amide Formation: The carboxylic acid moiety undergoes activation, commonly employing coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), followed by reaction with various amines to yield the desired carboxamide derivatives [].

  • N-Alkylation: Introduction of substituents at the indole nitrogen (N1) is achieved through alkylation reactions, often utilizing alkyl halides or other alkylating agents in the presence of a base [, ].

  • Functional Group Transformations: Further modifications on the aromatic ring or the amide side chain are often carried out to explore structure-activity relationships. These transformations might involve reactions like Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution [, ].

Specific Examples:

  • A robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, has been described. This five-step synthesis involved Boc protection of the commercially available 4-chloro-3-fluoroaniline and regioselective iodination at C-2. After facile Boc deprotection, cyclization of the resultant o-iodoaniline gave the corresponding 5-chloro-4-fluoro-indole-2-carboxylic acid which was subsequently esterified to provide the target indole ester in 56% overall yield [].

  • An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is reported. This procedure involves the preparation of ethyl pyruvate 3-fluorophenylhydrazone from 3-fluoroaniline via the Japp-Klingemann procedure, followed by N-chlorosuccinimide chlorination. Fischer cyclization of the resulting compound in the presence of PPA catalyst yields the target indole ester [].

Molecular Structure Analysis

Core Structure:

5-Chloro-1H-indole-2-carboxamide consists of a 5-chloro substituted indole ring system linked to a carboxamide group at the 2-position. The presence of the chlorine atom at the 5-position and the carboxamide group at the 2-position are crucial for its biological activity and serve as sites for further structural modifications [, ].

Conformational Flexibility:

The molecule exhibits some degree of conformational flexibility, particularly around the amide bond and the single bond connecting the amide nitrogen to other substituents. This conformational flexibility can influence its binding affinity and selectivity towards target proteins [, ].

Structural Variations:

  • Indole N1 Substituents: Alkyl groups, aryl groups, and heterocycles [, ].

  • Aromatic Ring Substituents: Halogens, alkoxy groups, and amino groups [, ].

  • Amide Side Chain Variations: Diverse aliphatic and aromatic amines can be incorporated [, ].

Chemical Reactions Analysis

Amide Bond Formation:

The carboxylic acid moiety of 5-chloro-1H-indole-2-carboxylic acid readily undergoes amide bond formation reactions with various amines. These reactions are typically facilitated by coupling agents like HATU or EDC in the presence of a base like DIPEA (N,N-Diisopropylethylamine) [].

N-Alkylation Reactions:

The nitrogen atom in the indole ring is susceptible to alkylation reactions with alkyl halides or other alkylating agents in the presence of a base like potassium carbonate or sodium hydride [, ].

Mechanism of Action

Glycogen Phosphorylase Inhibition:

Certain derivatives, such as CP-316,819 and compound 1 (5-chloro-N-(4-oxo-2,2-dipropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)-1H-indole-2-carboxamide), act as potent inhibitors of glycogen phosphorylase, a key enzyme involved in glycogenolysis [, , ]. By inhibiting this enzyme, they can modulate glucose metabolism and show potential for treating type 2 diabetes and ischemic brain injury.

Cannabinoid Receptor Modulation:

Derivatives like ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) exhibit allosteric modulation of the cannabinoid type 1 receptor (CB1) [, , ]. These compounds can either enhance or inhibit the binding of orthosteric ligands to CB1, potentially leading to therapeutic effects in conditions like pain, addiction, and appetite disorders.

Vasopressin Receptor Antagonism:

Some derivatives, such as SR49059 [(2S)1-[(2R 3S)-(5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl)-pyrrolidine-2-carboxamide], act as potent antagonists of the vasopressin V1a receptor, which is involved in various physiological processes including vasoconstriction and fluid balance [, , , ].

Applications

Treatment of Metabolic Disorders:

  • Glycogen phosphorylase inhibitors: Compounds like CP-316,819 and compound 1 have shown potential for treating type 2 diabetes by inhibiting hepatic glucose production [, ].

  • Fructose-1,6-bisphosphatase inhibitors: N-arylsulfonyl-4-arylamino-indole-2-carboxamide derivatives, like Cpd118, exhibit potent inhibition of fructose-1,6-bisphosphatase, another key enzyme in gluconeogenesis, making them attractive candidates for managing type 2 diabetes [].

  • Glycogen phosphorylase inhibitors: Inhibition of glycogen phosphorylase by compounds like CP-316,819 and compound 1 can protect neurons from damage caused by hypoglycemia and ischemia [, ]. These compounds may offer therapeutic benefits in conditions like stroke.
  • Cannabinoid receptor modulators: Allosteric modulators of CB1, such as ORG27569, hold promise for treating chronic pain, inflammation, and neurodegenerative diseases [, ].

  • Vasopressin V1a receptor antagonists: Antagonizing the V1a receptor with compounds like SR49059 can have therapeutic effects in conditions involving excessive vasoconstriction or fluid retention, such as heart failure [, ].

Antiviral Therapy:

  • HIV reverse transcriptase inhibitors: Derivatives like 5-chloro-3-(phenylsulfonyl)-indole-2-carboxamide and phosphoindole analogs have shown potent activity against HIV-1 reverse transcriptase, highlighting their potential as antiretroviral agents [, ].

Anticancer Activity:

  • EGFR/BRAF inhibitors: Several 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have demonstrated potent inhibitory effects against mutant EGFR/BRAF pathways, suggesting their potential as anticancer agents [, ].

N-(2-Aminoethyl)-5-chloro-1H-indol-2-carboxamide (Compound A)

  • Compound Description: This compound is a histamine H4 receptor (H4R) antagonist. In a mouse model of allergic asthma, Compound A demonstrated anti-asthmatic effects by reducing IgE levels, Th2 cytokines (IL-4, IL-5, IL-13), and Th17 cytokine (IL-17) in bronchoalveolar lavage fluid []. It also reduced inflammatory infiltrates in lung tissue and downregulated signaling molecules like ERK1/2, Akt, SAPK/JNK, and NF-κB [].

1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ7777120)

  • Compound Description: JNJ7777120 is mentioned as another H4R antagonist [].
  • Compound Description: CP-316,819 is a glycogen phosphorylase inhibitor. It acts by increasing brain glycogen content under normoglycemic conditions while allowing glycogen utilization during hypoglycemia []. In rat models, CP-316,819 extended brain electrical activity during hypoglycemia and reduced neuronal death [].

5-chloro-N-(4-oxo-2,2-dipropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)-1H-indole-2-carboxamide (Compound 1)

  • Compound Description: This compound is a brain-type glycogen phosphorylase (PYGB) inhibitor with potential therapeutic benefits for ischemic brain injury [, , ]. Studies have shown that it can alleviate hypoxia/reoxygenation injury in astrocytes by improving cell viability, reducing lactate dehydrogenase leakage, decreasing intracellular glucose content, and lowering post-ischemic reactive oxygen species levels [, ]. It also improves cellular energy metabolism and inhibits apoptosis [, ].

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: RS4690 is a Dishevelled 1 (DVL1) inhibitor that disrupts the WNT/β-catenin pathway, a pathway implicated in cancer development []. Its (S)-enantiomer exhibits selective inhibition of DVL1 binding and shows anti-cancer activity in HCT116 cells [].

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569)

  • Compound Description: ORG27569 acts as an allosteric modulator of the cannabinoid type 1 receptor (CB1) [, , , ]. While it enhances the binding of the orthosteric agonist CP55,940, it antagonizes agonist-induced G-protein coupling and induces β-arrestin-mediated ERK1/2 phosphorylation []. This suggests a biased signaling mechanism [].

5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (Compound 12d)

  • Compound Description: Compound 12d is a potent allosteric modulator of CB1 []. Notably, it exhibits high binding affinity (KB = 259.3 nM) and strong positive cooperativity (α = 24.5) [].

5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (Compound 12f)

  • Compound Description: Compound 12f is another potent allosteric modulator of CB1 with a remarkable binding affinity (KB = 89.1 nM), marking it among the most potent CB1 allosteric modulators reported [].

5-Chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a)

  • Compound Description: ICAM-a is an indole-2-carboxamide derivative that acts as an allosteric modulator of CB1 []. It enhances the binding of the CB1 agonist CP55,940 [].

5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b)

  • Compound Description: ICAM-b is another indole-2-carboxamide derivative and allosteric modulator of CB1 []. It exhibits strong positive cooperativity in enhancing agonist binding to CB1, even surpassing ICAM-a []. Interestingly, it displays negative modulatory effects on G-protein coupling but induces β-arrestin-mediated activation of extracellular signal-regulated kinase (ERK) signaling, suggesting biased signaling [].
  • Compound Description: CP-91149 is a human liver glycogen phosphorylase a (HLGPa) inhibitor []. It demonstrates efficacy in lowering blood glucose levels in vivo by inhibiting glucagon-stimulated glycogenolysis in rat and human hepatocytes [].

5-Chloro-N-[(1S,2R)-3-[(3R,4S)-3,4-dihydroxy-1-pyrrolidinyl)]-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide (Ingliforib; CP-368,296)

  • Compound Description: Ingliforib is a novel glycogen phosphorylase inhibitor with cardioprotective properties []. It exhibits a significant reduction in infarct size in both in vitro and in vivo rabbit models of ischemia-reperfusion injury []. It achieves this by inhibiting glycogenolysis, preserving glycogen stores, and reducing plasma glucose and lactate concentrations [].

5-chloro-3-(phenylsulfonyl)-indole-2-carboxamide (Compound 1)

  • Compound Description: Compound 1 is a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT) []. It exhibits potent inhibition of the HIV-1 RT enzyme in vitro and HTLVIIIb viral spread in MT-4 human T-lymphoid cells []. It also shows good oral bioavailability in rhesus monkeys [].

Properties

CAS Number

21109-01-3

Product Name

5-chloro-1H-indole-2-carboxamide

IUPAC Name

5-chloro-1H-indole-2-carboxamide

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

InChI

InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)

InChI Key

GZILZCCGDNKAAV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.